4-BROMO-N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Overview
Description
4-BROMO-N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a bromine atom, a dimethoxyphenyl group, a pyrazolyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine to form an intermediate sulfonamide.
Introduction of the Pyrazolyl Group: The intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde under appropriate conditions to introduce the pyrazolyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolyl and phenyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
4-BROMO-N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide: Lacks the pyrazolyl group.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the pyrazolyl group in 4-BROMO-N~1~-(3,4-DIMETHOXYPHENETHYL)-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O4S/c1-24-14-17(13-23-24)15-25(30(26,27)19-7-5-18(22)6-8-19)11-10-16-4-9-20(28-2)21(12-16)29-3/h4-9,12-14H,10-11,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHASABDGMZINLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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